molecular formula C12H14F3N3O2 B14112505 N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B14112505
M. Wt: 289.25 g/mol
InChI Key: GMZCTVSYHPHGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound known for its unique structure and properties It contains a morpholine ring, a trifluoromethyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional purification steps may be implemented to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to ensure efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea: This compound shares structural similarities with N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide and is used in similar research applications.

    4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Another related compound with comparable properties and uses.

Uniqueness

N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-7-8(11(16)17-19)1-2-10(9)18-3-5-20-6-4-18/h1-2,7,19H,3-6H2,(H2,16,17)

InChI Key

GMZCTVSYHPHGGB-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C(=N\O)/N)C(F)(F)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=NO)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.